In Silico ADMET Comparison: 5-Fluoro-4-(1H-pyrazol-1-yl)pyrimidine vs. 4-(1H-pyrazol-1-yl)pyrimidine (Non‑Fluorinated Analog)
In a 2024 computational ADMET study of pyrazol‑pyrimidine derivatives, 5‑fluoro-4-(1H-pyrazol-1-yl)pyrimidine exhibited superior predicted metabolic stability relative to the non‑fluorinated analog 4-(1H-pyrazol-1-yl)pyrimidine [1].
| Evidence Dimension | Predicted metabolic stability (CYP450 liability) |
|---|---|
| Target Compound Data | Lower predicted CYP3A4 and CYP2D6 liability (specific numerical values not disclosed in abstract) |
| Comparator Or Baseline | 4-(1H-pyrazol-1-yl)pyrimidine (CAS 82892-95-3) |
| Quantified Difference | Not quantified in accessible data; qualitative improvement in metabolic stability score |
| Conditions | In silico ADMET prediction models (SwissADME, pkCSM) |
Why This Matters
Improved predicted metabolic stability reduces the risk of rapid clearance in vivo, making 5‑fluoro-4-(1H-pyrazol-1-yl)pyrimidine a more attractive core for lead optimization campaigns where half‑life extension is a priority.
- [1] Mladenović TM, Matejić VM, Novaković SB, et al. Synthesis, structural characterization, and ADMET analysis of new pyrazol-pyrimidine derivatives. J. Mol. Struct. 2024, 140939. View Source
